molecular formula C13H11BCl2O3 B597126 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-68-6

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B597126
CAS No.: 1256355-68-6
M. Wt: 296.938
InChI Key: BQWIUYHNNMRVNM-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a specialized arylboronic acid derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental to constructing complex biaryl structures found in many active pharmaceutical ingredients, organic materials, and ligands for catalysis. The 2,6-dichlorophenylmethoxy moiety may influence the compound's electronic properties and steric profile, potentially tailoring it for specific catalytic systems or for incorporation into molecules with unique physical or biological properties. As a boronic acid, it can also be explored in the development of sensors and materials that respond to specific analytes, such as peroxides, or in the synthesis of boron-containing therapeutics. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

[3-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIUYHNNMRVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655855
Record name {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-68-6
Record name {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with 2,6-dichlorobenzyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for nucleophilic substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

Scientific Research Applications

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it a key component in the reaction.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Phenylboronic Acid (PBA) : The parent compound (pKa = 8.68 in water) serves as a baseline. Substitutions on the phenyl ring or adjacent groups alter acidity. For instance, 4-methoxyphenylboronic acid (pKa = 9.25 in water) exhibits reduced acidity due to electron-donating methoxy groups, whereas ortho-substituted derivatives like 2,6-diarylphenylboronic acids are weaker acids (pKa > 9.61) due to steric hindrance .
  • 3-(2,6-Dichlorophenylmethoxy)phenylboronic Acid : The electron-withdrawing 2,6-dichlorobenzyloxy group likely lowers the pKa compared to PBA, enhancing its Lewis acidity. However, steric hindrance from the dichloro-substituted benzyl group may reduce reactivity in cross-coupling reactions compared to less hindered analogs .

Structural Analogs with Halogenated Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2'-Chlorobenzyloxy)phenylboronic acid 2-Cl on benzyloxy, 2-substituted ~246.5 Used in polymerase chain reaction (PCR) studies; moderate steric hindrance
3-Benzyloxy-2,6-difluorophenylboronic acid 2,6-F on benzyloxy, 3-substituted 264.03 Fluorine’s electronegativity enhances electronic withdrawal; lower steric bulk than Cl analogs
4-(Trifluoromethoxy)phenylboronic acid CF₃O- group at 4-position ~209.0 High electron withdrawal; used in medicinal chemistry for target binding

Positional Isomers and Steric Effects

  • 2-(2,6-Dichlorophenylmethoxy)phenylboronic Acid : A positional isomer with substitution at the 2-position. The 3-substituted analog (target compound) may exhibit improved conjugation in cross-coupling reactions due to reduced steric clash with the boron center .
  • 3-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid : Carbamoyl substitution introduces hydrogen-bonding capacity, diverging from the dichlorinated ether’s electronic profile. Melting point = 105°C, higher than the target compound’s decomposition temperature (~105°C) .

Notes and Limitations

  • Limited experimental pKa data exists for the target compound; values are extrapolated from structurally related systems .
  • Commercial availability is restricted (discontinued per ), complicating large-scale applications.
  • Future research should explore derivatives with balanced steric and electronic profiles, such as 3-(2,6-difluorophenylmethoxy)phenylboronic acid , to optimize reactivity .

Biological Activity

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of biological research, particularly due to its potential applications in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its boron atom bonded to a phenyl ring substituted with a dichlorophenyl group. The presence of the boronic acid functional group allows for unique interactions with biological molecules, particularly those containing diols.

The primary mechanism through which phenylboronic acids exert their biological effects is through the formation of reversible complexes with diols. This interaction can modulate enzyme activity and influence cellular signaling pathways. The specific binding affinity and selectivity depend on the substituents on the phenyl ring, which can be tuned to enhance biological activity .

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Proteasome inhibition
Other Boronic AcidsVariousVariesEnzyme inhibition and apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

Case Study 1: Anticancer Research

In a study published in 2023, researchers evaluated the efficacy of various phenylboronic acids against breast cancer cell lines. This compound demonstrated significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Applications

A recent investigation into the antimicrobial properties of boronic acids highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,6-dichlorophenylmethoxy)phenylboronic acid, and how does the choice of catalyst influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are critical for facilitating the coupling of the dichlorophenylmethoxy moiety with the boronic acid group. Catalyst selection impacts reaction efficiency due to ligand effects on oxidative addition and transmetalation steps. For example, bulky ligands may reduce steric hindrance in ortho-substituted systems . Optimization of solvent (e.g., THF or DMF) and base (e.g., Na₂CO₃ or CsF) is also essential to enhance yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and boronic acid proton signals (δ ~7–8 ppm for aromatic protons).
  • Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]⁺).
  • Melting Point Analysis: Comparison with literature values (e.g., decomposition points near 105°C for related phenylboronic acids) .
  • Infrared (IR) Spectroscopy: B-O stretching vibrations (~1340–1310 cm⁻¹) and aromatic C-Cl stretches (~550–600 cm⁻¹) .

Q. What are the stability considerations for storing this boronic acid derivative?

Boronic acids are prone to hydrolysis, forming boroxines. Storage under inert atmospheres (argon or nitrogen) at low temperatures (-20°C) in anhydrous solvents (e.g., THF) is recommended. Periodic NMR analysis can detect degradation, such as broadening of boronic acid peaks due to hydration .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenylmethoxy group influence reactivity in cross-coupling reactions?

The 2,6-dichloro substitution creates steric hindrance, potentially slowing transmetalation in Suzuki reactions. Electron-withdrawing Cl groups increase the electrophilicity of the aryl halide, accelerating oxidative addition but may require higher catalyst loadings. Computational studies (DFT/B3LYP) suggest that substituents alter electron density at the boron center, affecting its Lewis acidity and reactivity with diols or transition metals .

Q. What computational methods are used to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and vibrational spectra. For example, HOMO localization on the boronic acid group correlates with its nucleophilic reactivity, while LUMO regions near Cl substituents align with electrophilic aromatic substitution trends. Discrepancies between calculated and experimental IR spectra (e.g., B-O stretching frequencies) may arise from solvent effects or crystal packing .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in Suzuki-Miyaura couplings?

Contradictions often stem from variations in:

  • Substrate Ratios: Excess boronic acid (1.2–2.0 equiv) may improve yields but complicate purification.
  • Oxygen Sensitivity: Pd catalysts deactivate in the presence of O₂; rigorous degassing or use of Schlenk techniques is critical .
  • Base Strength: Stronger bases (e.g., Cs₂CO₃) accelerate transmetalation but may promote protodeboronation. Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Q. What role does this compound play in molecular recognition studies, particularly with diols or saccharides?

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in biosensing. For instance, the 2,6-dichlorophenylmethoxy group enhances binding affinity via hydrophobic interactions. Fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify binding constants (Ka), which are influenced by pH (optimal at 8.5–9.0 due to boronate formation) .

Methodological Challenges and Solutions

Q. How can researchers mitigate protodeboronation during reactions involving this compound?

Protodeboronation (loss of boron group) is minimized by:

  • Avoiding protic solvents (use toluene or DMSO).
  • Adding stabilizing agents (e.g., neocuproine or ethylene glycol).
  • Conducting reactions at lower temperatures (0–25°C) .

Q. What strategies are effective for analyzing boronic acid-diol interactions in aqueous media?

Use dynamic light scattering (DLS) to monitor aggregation or UV-Vis spectroscopy to track shifts in absorption maxima (e.g., Alizarin Red S displacement assays). Adjusting ionic strength and pH (7.4–9.0) mimics physiological conditions and stabilizes boronate esters .

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